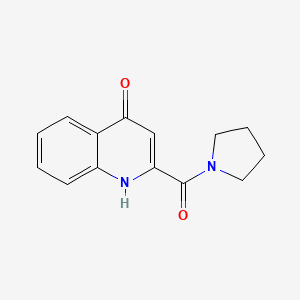
1-Chloro-4-(3-phenoxypropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(3-phenoxypropoxy)benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes. It has been used to investigate the involvement of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease, cardiovascular diseases, and metabolic disorders. 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists on various cellular and molecular processes.
Wirkmechanismus
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 selectively blocks the beta-2 adrenergic receptors, which are primarily located in the lungs, heart, and skeletal muscles. By blocking these receptors, 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 inhibits the effects of endogenous and exogenous beta-2 adrenergic receptor agonists, such as epinephrine and albuterol. This leads to a decrease in bronchodilation, vasodilation, and glycogenolysis, among other effects.
Biochemical and Physiological Effects:
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 inhibits cyclic AMP production in cells expressing beta-2 adrenergic receptors. In vivo studies have shown that 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 reduces airway hyperresponsiveness in animal models of asthma and chronic obstructive pulmonary disease. 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 has also been shown to reduce heart rate and blood pressure in animal models of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 is a highly selective beta-2 adrenergic receptor antagonist, which makes it a valuable tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological processes. However, its selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective beta-blockers in vivo. Additionally, the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in animal models may not accurately reflect its effects in humans.
Zukünftige Richtungen
There are several future directions for the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in scientific research. One area of interest is the role of beta-2 adrenergic receptors in metabolic disorders, such as obesity and diabetes. Another area of interest is the development of more selective beta-2 adrenergic receptor antagonists, which may have fewer off-target effects. Finally, the use of 1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 in combination with other drugs may provide new insights into the mechanisms of beta-2 adrenergic receptor signaling and its role in various diseases.
Synthesemethoden
1-Chloro-4-(3-phenoxypropoxy)benzene 118,551 can be synthesized by reacting 1-chloro-4-nitrobenzene with 3-phenoxypropylmagnesium bromide, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained by chlorination of the resulting amine with thionyl chloride.
Eigenschaften
IUPAC Name |
1-chloro-4-(3-phenoxypropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c16-13-7-9-15(10-8-13)18-12-4-11-17-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYNEWAYLKGODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


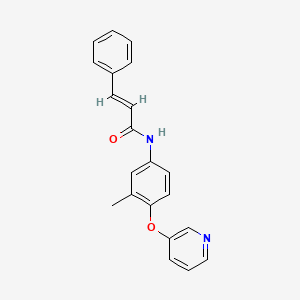
![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)
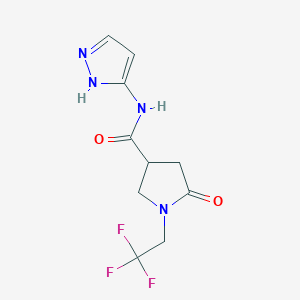
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7567327.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
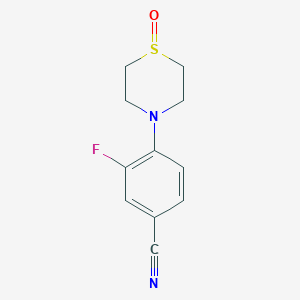
![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
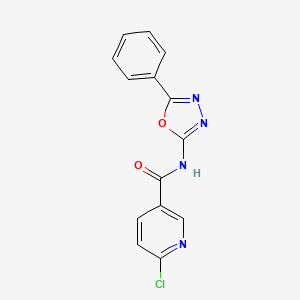
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)
![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
